Molecular weight and chemical structure of Decyltrimethylammonium chloride
Molecular weight and chemical structure of Decyltrimethylammonium chloride
This guide provides an in-depth technical analysis of Decyltrimethylammonium chloride (DTAC).[1] It is designed for researchers requiring precise structural data, validation protocols, and application context in drug development.
Molecular Architecture, Physicochemical Properties, and Analytical Validation
Executive Summary
Decyltrimethylammonium chloride (DTAC) is a cationic surfactant of the quaternary ammonium class, distinguished by a ten-carbon alkyl tail.[2] Unlike its longer-chain homologs (e.g., Cetrimonium), DTAC exhibits a unique balance of high water solubility and moderate hydrophobicity, resulting in a relatively high Critical Micelle Concentration (CMC). This property makes it invaluable in protein solubilization workflows where rapid removal of surfactant is required via dialysis, and as a permeation enhancer in mucosal drug delivery.
Part 1: Chemical Identity & Structural Architecture
Nomenclature and Identifiers
-
IUPAC Name: N,N,N-Trimethyldecan-1-aminium chloride
-
Common Names: Decyltrimethylammonium chloride; Capryltrimethylammonium chloride[3]
-
Chemical Formula:
[3]
Molecular Weight Breakdown
Accurate stoichiometry in formulation requires distinguishing between the average molecular weight (for bulk weighing) and the monoisotopic mass (for mass spectrometry applications).
| Component | Formula | Average MW ( g/mol ) | Monoisotopic Mass (Da) |
| Cation | 200.39 | 200.237 | |
| Anion | 35.45 | 34.969 | |
| Full Salt | 235.84 | 235.207 |
Critical Note for Formulators: When calculating molarity, ensure you use the full salt weight (235.84 g/mol ). If using a pre-prepared solution, verify if the concentration is reported as "cation content" or "total salt," as this variance can alter ionic strength calculations by ~15%.
Structural Visualization
The molecule consists of a hydrophobic decyl tail and a hydrophilic quaternary ammonium headgroup. The permanent positive charge on the nitrogen atom is responsible for its interaction with negatively charged lipid membranes and proteins.
Figure 1: Structural schematic of DTAC highlighting the amphiphilic nature and ionic bonding.
Part 2: Physicochemical Properties & Thermodynamics
Critical Micelle Concentration (CMC)
DTAC has a significantly higher CMC compared to Dodecyltrimethylammonium chloride (C12) or Cetyltrimethylammonium chloride (C16). This high CMC is advantageous for dialysis; monomers dissociate from micelles rapidly upon dilution, facilitating easy removal from protein samples.
-
CMC (Water, 25°C): ~65 mM
-
Thermodynamic Behavior: The CMC exhibits a U-shaped dependence on temperature, with a minimum near 25–30°C.
-
Salt Effect: Addition of electrolytes (e.g., NaCl) screens the headgroup repulsion, lowering the CMC and increasing the aggregation number.[1]
Solubility and Stability
-
Solubility: >500 mg/mL in water (Highly soluble).
-
pH Stability: Stable across a broad pH range (2–12) due to the quaternary amine's lack of protonatable protons.
-
Physical State: Hygroscopic white solid or viscous pale yellow liquid (depending on hydration).
Part 3: Analytical Characterization & Validation Protocols
To ensure the integrity of DTAC used in sensitive biological assays, two primary validation steps are recommended: Proton NMR (for structural identity and organic purity) and Potentiometric Titration (for chloride content/stoichiometry).
Protocol A: Structural Verification via 1H-NMR
This protocol verifies the alkyl chain length and the integrity of the trimethylammonium headgroup.
Materials:
-
Solvent: Deuterium Oxide (
) or Chloroform-d ( ). -
Internal Standard: TMS (if using
) or TSP (if using ).
Step-by-Step Methodology:
-
Preparation: Dissolve ~10 mg of DTAC in 600 µL of solvent.
-
Acquisition: Acquire 1H spectrum (minimum 16 scans) with a relaxation delay (
) of ≥ 2 seconds to ensure integration accuracy of the methyl protons. -
Analysis (Expected Shifts in
):-
0.85 ppm (t, 3H): Terminal methyl group (
) of the decyl chain. -
1.25–1.35 ppm (m, 14H): Bulk methylene protons (
) of the chain. -
1.75 ppm (m, 2H):
-methylene protons ( ). -
3.10 ppm (s, 9H): Trimethylammonium headgroup (
). This is the diagnostic peak. -
3.30 ppm (m, 2H):
-methylene protons adjacent to nitrogen ( ).
-
0.85 ppm (t, 3H): Terminal methyl group (
Self-Validation Check: Calculate the integration ratio of the headgroup singlet (3.10 ppm) to the terminal methyl triplet (0.85 ppm). The ratio must be 3:1 (9H : 3H) . A deviation >5% indicates impurity or chain length distribution errors.
Protocol B: Chloride Content via Potentiometric Titration
This method quantifies the anion to ensure the salt is stoichiometric and not contaminated with free amines or other salts.
Step-by-Step Methodology:
-
Dissolution: Dissolve exactly 100 mg of DTAC in 50 mL of deionized water.
-
Acidification: Add 1 mL of 5M
to prevent carbonate interference. -
Titrant: Titrate with 0.1 N Silver Nitrate (
) standard solution. -
Detection: Use a Silver/Sulfide ion-selective electrode (ISE) or a silver billet electrode to detect the endpoint (sharp change in potential).
-
Calculation:
Analytical Workflow Visualization
Figure 2: Parallel validation workflow ensuring both chemical structure and stoichiometric purity.
Part 4: Applications in Biopharmaceuticals
Protein Solubilization & Refolding
DTAC is superior to SDS (Sodium Dodecyl Sulfate) for applications where the surfactant must be removed.
-
Mechanism: DTAC binds to hydrophobic patches on denatured proteins, preventing aggregation.
-
Advantage: Due to its high CMC (~65 mM), DTAC exists mostly as monomers upon dilution, allowing it to pass through dialysis membranes (MWCO 3–10 kDa) much faster than low-CMC surfactants like Triton X-100.
Permeation Enhancement
In mucosal drug delivery, DTAC acts by transiently opening tight junctions in epithelial tissues.
-
Concentration Window: Typically effective at 0.5% – 1.0% (w/v).
-
Toxicity Control: Unlike C16 analogs, the C10 chain of DTAC causes less irreversible membrane damage, offering a wider therapeutic window for nasal or intestinal delivery systems.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24951, Decyltrimethylammonium chloride. PubChem.[3] [Link]
-
MDPI. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Decyltrimethylammonium chloride | C13H30ClN | CID 24951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Decyltrimethylammonium Chloride | CAS 10108-87-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Decyltrimethylammonium Chloride CAS 10108-87-9 - Blissam [blissamchem.com]
- 6. pure-synth.com [pure-synth.com]
